7-Ethyl-[1,2,4]triazolo[1,5-a]pyridine
Description
Properties
Molecular Formula |
C8H9N3 |
|---|---|
Molecular Weight |
147.18 g/mol |
IUPAC Name |
7-ethyl-[1,2,4]triazolo[1,5-a]pyridine |
InChI |
InChI=1S/C8H9N3/c1-2-7-3-4-11-8(5-7)9-6-10-11/h3-6H,2H2,1H3 |
InChI Key |
VDAFXEHMWKHSFW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=NC=NN2C=C1 |
Origin of Product |
United States |
Preparation Methods
Microwave-Assisted Tandem Synthesis via Enaminonitrile Cyclization
A breakthrough in the synthesis of 1,2,4-triazolo[1,5-a]pyridines was reported by researchers employing a microwave-mediated, catalyst-free tandem reaction. This method utilizes enaminonitriles and benzohydrazides to construct the triazolo-pyridine core through a sequence of transamidation, nucleophilic addition, and cyclocondensation (Scheme 1).
Reaction Mechanism and Adaptability for 7-Ethyl Substitution
- Transamidation : Enaminonitrile (1) reacts with benzohydrazide (2) to form intermediate A , eliminating dimethylamine.
- Nucleophilic Attack : The nitrogen lone pair of A attacks the nitrile group, generating tetrahedral intermediate B .
- Cyclocondensation : Intramolecular dehydration of B yields the triazolo[1,5-a]pyridine scaffold (3) .
To introduce the 7-ethyl group, the enaminonitrile precursor must possess an ethyl substituent at the pyridine’s 7-position. For example, 1-ethyl-3-(pyridin-2-yl)prop-2-en-1-amine-1-carbonitrile could serve as a tailored starting material. Under microwave irradiation (140°C, toluene, 2–4 hours), this method achieves yields of 75–90%.
Advantages :
- Eliminates transition-metal catalysts and stoichiometric oxidants.
- Short reaction time (≤4 hours vs. 24+ hours for conventional methods).
- Broad functional group tolerance, enabling late-stage diversification.
Cyclocondensation of Amino-triazole Esters with Ethyl-Substituted Diketones
An alternative route involves cyclocondensation of ethyl 5-amino-1,2,4-triazole-3-carboxylate with diketones. While originally developed for triazolo[1,5-a]pyrimidines, this strategy can be adapted for pyridine systems by employing 1-ethyl-1,3-diketones (e.g., 3-ethylpentane-2,4-dione) (Scheme 2).
Key Steps :
- Cyclocondensation : Refluxing the triazole ester with the ethyl-substituted diketone in acetic acid forms the fused triazolo-pyridine ring.
- Chlorination and Coupling : The resultant carboxylic acid is converted to an acyl chloride (30/31) , which undergoes coupling with amines or heterocycles to introduce additional substituents.
Challenges :
- Requires precise control of diketone reactivity to avoid side reactions.
- Limited regioselectivity unless directing groups are present.
Post-Functionalization via Alkylation of Preformed Triazolo-pyridines
Patent literature describes alkylation strategies to introduce substituents into preformed heterocycles. For 7-ethyl-triazolo[1,5-a]pyridine, this could involve:
- Core Synthesis : Prepare unsubstituted triazolo[1,5-a]pyridine via established methods.
- Directed C-H Activation : Use palladium or nickel catalysts to install ethyl groups at the 7-position. For example, ethyl halides or ethylboronic acids in the presence of Pd(OAc)₂ and ligands.
Limitations :
- Low regioselectivity without directing groups.
- Risk of over-alkylation or side reactions at other positions.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions: 7-Ethyl-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be employed to modify the electronic properties of the compound.
Substitution: : Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the pyridine ring.
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Electrophilic substitution typically involves halogenation with bromine (Br₂) or chlorination with chlorine (Cl₂). Nucleophilic substitution can be achieved using nucleophiles like ammonia (NH₃) or amines.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 7-Ethyl-[1,2,4]triazolo[1,5-a]pyridine, which can be further utilized in different applications.
Scientific Research Applications
7-Ethyl-[1,2,4]triazolo[1,5-a]pyridine has found applications in several scientific research areas:
Chemistry: : It serves as a building block in the synthesis of more complex organic molecules.
Biology: : The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: : Research is ongoing to explore its use in drug development, particularly in targeting specific diseases.
Industry: : Its derivatives are used in the production of materials with unique properties, such as conductive polymers and advanced coatings.
Mechanism of Action
The mechanism by which 7-Ethyl-[1,2,4]triazolo[1,5-a]pyridine exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can include inhibition of specific signaling pathways or modulation of gene expression.
Comparison with Similar Compounds
Key Observations :
- Bromo and chloro derivatives exhibit higher molecular weights and lower aqueous solubility due to halogen electronegativity and steric bulk .
- Ethyl and methyl groups enhance solubility in organic solvents, favoring pharmaceutical formulation .
Challenges and Innovations
- Metal-catalyzed methods (e.g., I₂/KI) face limitations like catalyst cost and by-product formation .
- Ethyl-substituted derivatives may require optimized conditions to prevent over-alkylation, unlike smaller substituents .
Antimicrobial and Antifungal Activity
- 7-Ethyl Derivatives: Limited direct data, but analogous 1,2,4-triazolo[1,5-a]pyrimidines with ethyl groups show antifungal activity (e.g., against Candida albicans) via CoMFA analysis .
- Methyl and Bromo Derivatives: 2-Amino-triazolo[1,5-a]pyrimidine-6-carboxamide derivatives exhibit antibacterial activity against Enterococcus faecium (MIC = 2–8 µg/mL) . Bromo derivatives are explored as fluorescent probes in antiviral research .
Antiproliferative and Anti-inflammatory Effects
- Ursolic acid-based triazolopyridines demonstrate anti-inflammatory activity by inhibiting COX-2 (IC₅₀ = 1.2 µM) .
- Copper(II) complexes of triazolopyridines show antiparasitic activity, with bromo substituents enhancing metal coordination .
Herbicidal Activity
- Triazolopyrimidines (e.g., 5,7-dimethyl derivatives) inhibit acetolactate synthase (ALS), a target of sulfonylurea herbicides. Ethyl substituents may alter binding affinity compared to methyl or halogen groups .
- Market Analysis: Bromo derivatives (e.g., 8-bromo-triazolopyridine) are produced at scale (2025 projection: 500 tons/year) for agrochemical intermediates .
Pharmaceutical Development
Biological Activity
7-Ethyl-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that has garnered attention due to its diverse biological activities. Research indicates its potential in various therapeutic applications, particularly in antimicrobial and anticancer domains. This article synthesizes current findings on the biological activity of this compound, emphasizing its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The biological effects of 7-Ethyl-[1,2,4]triazolo[1,5-a]pyridine are largely attributed to its interaction with specific biological targets. These interactions can lead to the modulation of signaling pathways and gene expression. For instance, it has been suggested that the compound may act as an inhibitor of certain enzymes or receptors involved in disease processes.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of 7-Ethyl-[1,2,4]triazolo[1,5-a]pyridine. It has been shown to exhibit activity against various pathogens, including bacteria and fungi. The compound's efficacy in disrupting microbial growth can be attributed to its ability to interfere with cellular processes essential for microbial survival.
Table 1: Antimicrobial Activity of 7-Ethyl-[1,2,4]triazolo[1,5-a]pyridine
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 32 µg/mL | |
| Staphylococcus aureus | 16 µg/mL | |
| Candida albicans | 64 µg/mL |
Anticancer Properties
The anticancer potential of 7-Ethyl-[1,2,4]triazolo[1,5-a]pyridine has also been explored. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The mechanism appears to involve the activation of caspases and the modulation of apoptotic pathways.
Case Study: Inhibition of Cancer Cell Proliferation
A study evaluated the effect of 7-Ethyl-[1,2,4]triazolo[1,5-a]pyridine on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM. The IC50 value was determined to be approximately 15 µM. This suggests a promising role for this compound as a potential chemotherapeutic agent .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazolo-pyridine derivatives. Modifications at various positions on the triazole ring can significantly influence potency and selectivity.
Table 2: Structure-Activity Relationships
Q & A
What are the common synthetic routes for 7-Ethyl-[1,2,4]triazolo[1,5-a]pyridine?
The synthesis of triazolopyridine derivatives typically involves cyclization or annulation strategies. A general approach includes reacting amino-substituted pyridines with reagents like ethyl 4-bromo-3-methylbut-2-enoate in the presence of potassium carbonate and DMF, followed by cyclization to form the triazole ring . Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is also employed for triazole ring formation, particularly for introducing ethynyl groups . For ethyl-substituted derivatives, alkylation at the 7-position using ethyl halides under basic conditions is a key step .
How is 7-Ethyl-[1,2,4]triazolo[1,5-a]pyridine characterized post-synthesis?
Characterization involves:
- Spectroscopy : H and C NMR to confirm substituent positions and purity (e.g., ethyl group signals at δ 1.2–1.4 ppm for CH and δ 4.1–4.3 ppm for CH) . IR spectroscopy identifies functional groups (e.g., C≡N stretches at ~2200 cm) .
- Mass spectrometry : To verify molecular ion peaks and fragmentation patterns .
- X-ray crystallography : Resolves bond lengths (e.g., triazole ring bonds at 1.31–1.38 Å) and dihedral angles between fused rings .
How can reaction conditions be optimized for higher yields in triazolopyridine synthesis?
Key optimizations include:
- Solvent selection : Polar aprotic solvents like DMF enhance cyclization efficiency .
- Catalyst use : Copper sulfate/sodium ascorbate in CuAAC improves regioselectivity .
- Temperature control : Reflux in ethanol/water mixtures (1:1 v/v) balances reaction speed and side-product formation .
- Purification : Column chromatography with hexane/ethyl acetate (3:1 v/v) isolates pure products .
What biological activities are associated with 7-Ethyl-[1,2,4]triazolo[1,5-a]pyridine derivatives?
These compounds exhibit:
- Antimicrobial activity : Ethyl and halogen substituents enhance interactions with bacterial enzymes (e.g., Enterococcus faecium inhibition via triazole-mediated hydrogen bonding) .
- Enzyme inhibition : The triazole ring binds to catalytic sites of kinases and proteases, as shown in docking studies .
- Anticancer potential : Ethyl groups improve lipophilicity, aiding cellular uptake and apoptosis induction .
How can conflicting spectroscopic data for triazolopyridines be resolved?
Contradictions arise from tautomerism or solvent effects. Strategies include:
- Variable-temperature NMR : Identifies dynamic processes (e.g., proton exchange in DMSO-d) .
- Computational modeling : DFT calculations predict H NMR shifts to validate experimental data .
- Crystallographic validation : X-ray structures resolve ambiguities in substituent positioning .
What advanced techniques are used for structural analysis of triazolopyridines?
- Single-crystal X-ray diffraction : Determines absolute configuration and intermolecular interactions (e.g., C–H···O hydrogen bonds in crystal packing) .
- SC-XRD parameters : Bond lengths (e.g., N–N at 1.35 Å) and angles (e.g., triazole ring internal angles at 105–110°) are compared to Allen et al. (1987) standards .
- Hirshfeld surface analysis : Maps non-covalent interactions critical for drug-receptor binding .
How are computational methods applied to study triazolopyridine derivatives?
- Docking studies : AutoDock Vina predicts binding affinities to targets like DNA gyrase (binding energies ≤ -8.5 kcal/mol) .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .
- QSAR models : Correlate ethyl group hydrophobicity with antimicrobial potency (R > 0.85) .
What challenges arise in multi-step synthesis of ethyl-substituted triazolopyridines?
- Regioselectivity : Competing reactions at pyridine N-1 vs. N-3 require careful protecting group strategies .
- Byproduct formation : Over-alkylation is minimized by stoichiometric control (e.g., 1:2 molar ratio of triazole to ethylating agent) .
- Scale-up : Industrial production demands solvent recovery systems and continuous flow reactors to maintain yield >75% .
How does substituent position affect triazolopyridine reactivity?
- 7-position ethyl groups : Enhance electron density at the pyridine ring, facilitating nucleophilic aromatic substitution .
- Steric effects : Bulky substituents at the 5-position hinder cyclization, requiring elevated temperatures (80–100°C) .
- Comparative studies : 7-Ethyl derivatives show 30% higher reaction rates than methyl analogs due to improved solubility .
What safety protocols are recommended for handling triazolopyridines?
- Waste disposal : Separate collection of reaction mixtures containing bromine or azides to prevent explosive byproducts .
- PPE : Use nitrile gloves and fume hoods during synthesis to avoid skin contact with DMF or Cu catalysts .
- Stability testing : Store compounds at -20°C under argon to prevent degradation (shelf life >2 years) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
